Cas no 28028-62-8 (2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)-)

(E)-3-(4-ヒドロキシ-3-メトキシフェニル)-2-プロペン酸エチルは、フェニルプロペノイド系の不飽和エステル化合物です。化学式C12H14O4、分子量222.24を有し、バニリン骨格にアクリル酸エチル基がtrans配置で結合した構造特徴を持ちます。本化合物は紫外線吸収特性を示し、光安定性に優れるため、ポリマー材料の改質剤として有用です。また、フェノール性水酸基とα,β-不飽和カルボニル基を併せ持つことから、抗酸化能を発現し、有機合成中間体としても応用可能です。結晶性が高く、純度管理が容易な点が工業利用上の利点となります。

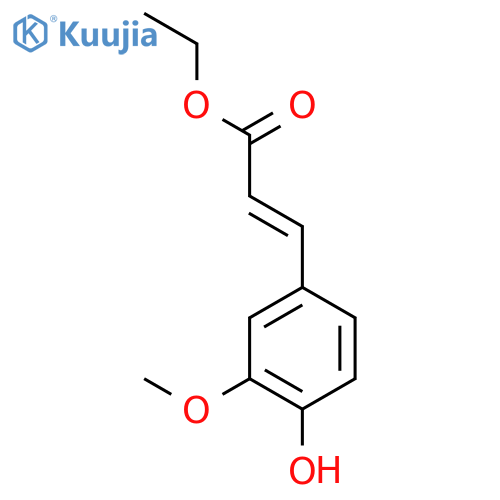

28028-62-8 structure

商品名:2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)-

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)- 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)-

- Ethyl (E)-ferulate

- ethyl 4-hydroxy-3-methoxycinnamate

- (E)-Ethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate

- (E)-Ethyl-3-(4-hydroxy-3-methoxyphenyl)acrylate

- ORISTRACT EF

- 5B8915UELW

- HMS3885K08

- CS-0007109

- ethyl (E)-4-hydroxy-3-methoxycinnamate

- A825117

- AKOS025310714

- ethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate

- Ethyl (2e)-3-(4-Hydroxy-3-Methoxyphenyl)prop-2-Enoate

- PS-4365

- ethyl (E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate;Ferulic acid ethyl ester

- 4046-02-0

- ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

- BCP15347

- Ethyl ferulate

- AKOS015889646

- LS-14074

- NSC 14879

- O11765

- (E)-3-(4-Hydroxy-3-methoxy-phenyl)-acrylic acid ethyl ester

- (E)-Ethyl3-(4-hydroxy-3-methoxyphenyl)acrylate

- ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate

- XE160602

- ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

- Ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

- HY-N0061

- Ferulic acid ethyl ester

- BDBM50297424

- UNII-5B8915UELW

- CHEMBL286796

- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (2E)-

- AI3-23714

- Ethyl 4-hydroxy-3-methoxycinnamate, 98%

- NSC-14879

- NOMCORT EF

- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester

- (E)-3-(4-Hydroxy-3-methoxy-phenyl)-

- Ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate

- EN300-226629

- CCG-207901

- AC-33985

- NSC14879

- MFCD00009190

- Ethyl ferulate - Natural grade

- F-2010

- EINECS 223-745-5

- Z53836697

- ethyl (E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate

- s3855

- ETHYL 4'-HYDROXY-3'-METHOXYCINNAMAT

- Ethyl 4'-hydroxy-3'-methoxycinnamate

- DB11285

- Q27261780

- Ferulic acid, ethyl ester

- Ethyl 4-hydroxy-3-methoxycinnamate (Ferulic acid ethyl ester)

- 28028-62-8

-

- インチ: InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3/b7-5+

- InChIKey: ATJVZXXHKSYELS-FNORWQNLSA-N

- ほほえんだ: CCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC

計算された属性

- せいみつぶんしりょう: 222.08922

- どういたいしつりょう: 222.08920892g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.173±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 67 ºC

- ようかいど: 微溶性(1 g/l)(25ºC)、

- PSA: 55.76

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN6422-20mg |

Ethyl (E)-ferulate |

28028-62-8 | 20mg |

¥ 1350 | 2024-07-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6422-20mg |

Ethyl (E)-ferulate |

28028-62-8 | 20mg |

¥ 340 | 2023-09-07 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6422-25 mg |

Ethyl (E)-ferulate |

28028-62-8 | 25mg |

¥690.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN6422-20 mg |

Ethyl (E)-ferulate |

28028-62-8 | 98% | 20mg |

¥ 340 | 2023-07-11 | |

| A2B Chem LLC | AF38392-20mg |

2-Propenoic acid, 3-(4-hydroxy-3-Methoxyphenyl)-, ethyl ester, (2E)- |

28028-62-8 | 98% | 20mg |

$460.00 | 2024-04-20 |

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)- 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

28028-62-8 (2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)-) 関連製品

- 66648-50-8(Ethyl 3,4-dihydroxycinnamate)

- 4046-02-0(Ethyl ferulate)

- 20329-96-8(Methyl 3,4,5-Trimethoxycinnamate (>85%))

- 59831-94-6(Isopropyl ferulate)

- 2596-47-6((2E)-3-4-(Acetyloxy)-3-methoxyphenylprop-2-enoic Acid)

- 1929-30-2(4-Methoxycinnamic Acid Ethyl Ester)

- 24393-56-4((E)-Ethyl p-methoxycinnamate)

- 2309-07-1(Ferulic acid methyl ester)

- 63644-62-2(Coniferyl ferulate)

- 102-37-4(Ethyl caffeate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量